molecular formula C35H51N9O8 B549230 Dalargin CAS No. 81733-79-1

Dalargin

Cat. No.: B549230
CAS No.: 81733-79-1
M. Wt: 725.8 g/mol
InChI Key: GDPHPXYFLPDZGH-XBTMSFKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dalargin is an endogenous opioid peptide leucine-encephalin . It is also known as Tyr-D-Ala-Gly-Phe-Leu-Arg .


Synthesis Analysis

This compound is a synthetic analogue of leu-enkephalin . The analysis of this compound on the proliferation and intensity of DNA synthesis in C6 glioma cells has been studied .


Molecular Structure Analysis

The molecular formula of this compound is C35H51N9O8 . Its exact mass is 725.39 and the molecular weight is 725.848 .


Chemical Reactions Analysis

This compound has been studied in the context of its interaction with carbon substrates such as graphene oxide, reduced graphene oxide, and single-walled carbon nanotubes . The study showed that when this compound is deposited onto these carbon substrates, the distribution of tritium over amino-acid residues strongly changes compared with a thick target deposited directly onto glass walls of a vessel .


Physical and Chemical Properties Analysis

This compound has a density of 1.36±0.1 g/cm3 . The InChI Key is GDPHPXYFLPDZGH-XBTMSFKCSA-N .

Scientific Research Applications

Therapeutic Applications in Gastroenterology

Dalargin, a synthetic hexapeptide with opioid activity, has been extensively studied for its therapeutic applications in gastroenterology. It is derived from endogenous leucine-enkephaline and exerts its effects through opioid receptors. Initial research highlighted its protective properties against ulceration and an antisecretory effect, making it beneficial for treating peptic ulcers of the stomach and duodenum, as well as acute and chronic pancreatitis and pancreatic necrosis. This compound's bioregulator properties help maintain body homeostasis, showcasing its high therapeutic efficacy and safety in gastroenterology over nearly three decades of use (С. А. Булгаков, 2016).

Stress-Limiting and Healing Effects

This compound has also been recognized for its stress-limiting and healing effects, particularly in relation to the sympathetic-adrenal system (SAS). It helps prevent hyperactivity of the SAS and associated development of dystrophic-destructive changes in organs such as the heart, gastric mucosa, and duodenum. This compound's protective effects against neurogenic lesions in various organs, including the heart and liver, are linked to its ability to modulate the activity of SAS, maintaining catecholamine reserves in sympathetic endings and promoting reparative regeneration in tissues like the cornea and gastric mucosa (O. N. Zabrodin, 2016).

Mechanism of Action

Target of Action

Dalargin is a potent agonist of the δ-opioid receptor . The δ-opioid receptor is a G protein-coupled receptor that is widely distributed in the brain and plays a crucial role in pain modulation, emotional responses, and neuroprotection .

Mode of Action

This compound interacts with its primary target, the δ-opioid receptor, to exert its effects . Upon binding to the receptor, it triggers a cascade of intracellular events, leading to the activation of downstream signaling pathways . .

Biochemical Pathways

It is known that the activation of δ-opioid receptors can lead to the inhibition of adenylate cyclase, decrease in cyclic amp levels, and modulation of calcium and potassium channels . These changes can result in various downstream effects, including analgesia and neuroprotection .

Pharmacokinetics

It has been shown that conjugation of this compound with peptide vectors significantly enhances its brain uptake . This suggests that certain strategies can be employed to improve the bioavailability of this compound in the brain .

Result of Action

This compound has been shown to have several effects at the molecular and cellular levels. It can mitigate cell death induced by certain substances, such as Gentamicin . It also shows nephroprotective effects on Gentamicin-induced kidney injury . Additionally, this compound has been reported to have antiulcer activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in a model of post-traumatic stress disorder (PTSD), the administration of this compound was found to have different effects on rats with different individual-typological behavioral characteristics . This suggests that individual differences and environmental stressors can modulate the action of this compound .

Safety and Hazards

Dalargin is intended for research use only, not for human or veterinary use .

Future Directions

Research has shown that conjugating the enkephalin analog dalargin with two different peptide vectors, SynB1 and SynB3, can improve its brain delivery and its pharmacological effect . This enhancement in brain uptake results in a significant improvement in the observed antinociceptive effect of this compound . This supports the usefulness of peptide-mediated strategies for improving the availability and efficacy of central nervous system drugs .

Biochemical Analysis

Biochemical Properties

Dalargin interacts with the δ-opioid receptor, a type of G-protein-coupled receptor found in the central nervous system . As an agonist, this compound binds to these receptors, triggering a series of biochemical reactions that lead to various physiological effects . It has been shown to mitigate cell death induced by Gentamicin, a type of antibiotic .

Cellular Effects

This compound has been observed to have protective effects on cells. For instance, it mitigates cell death induced by Gentamicin . In a study on L929 fibroblasts, this compound was found to exert a protective effect against apoptosis during cold stress . It also shows nephroprotective effects on Gentamicin-induced kidney injury .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with the δ-opioid receptor . Upon binding to these receptors, this compound triggers a cascade of intracellular events that can lead to various physiological effects . For instance, it has been shown to mitigate Gentamicin-induced cell death . The protective mechanism of this compound is due to activation of δ-opioid receptors, which affects the development of apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in a study on rats, the administration of this compound twenty-four hours before Nembutal (a barbiturate) resulted in a 2- to 3-fold increase in the duration of sleep compared with that after simultaneous administration of Nembutal and the analog .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, in a study on rats, this compound (25, 50 µg/kg; i.p.) showed nephroprotective effects on Gentamicin-induced acute kidney injury .

Transport and Distribution

This compound’s transport and distribution within cells and tissues are facilitated by its interaction with the δ-opioid receptor . In a study, it was found that the brain uptake of this compound was markedly enhanced when it was conjugated with two different peptide vectors, SynB1 and SynB3 .

Subcellular Localization

Given its interaction with the δ-opioid receptor, it is likely that this compound localizes to areas where these receptors are present .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H51N9O8/c1-20(2)16-27(32(49)43-26(34(51)52)10-7-15-39-35(37)38)44-33(50)28(18-22-8-5-4-6-9-22)42-29(46)19-40-30(47)21(3)41-31(48)25(36)17-23-11-13-24(45)14-12-23/h4-6,8-9,11-14,20-21,25-28,45H,7,10,15-19,36H2,1-3H3,(H,40,47)(H,41,48)(H,42,46)(H,43,49)(H,44,50)(H,51,52)(H4,37,38,39)/t21-,25+,26+,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPHPXYFLPDZGH-XBTMSFKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H51N9O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231302
Record name Dalargin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

725.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81733-79-1
Record name Dalargin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081733791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dalargin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DALARGIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V13505565P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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